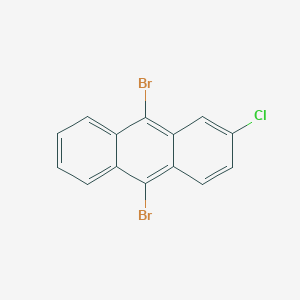
9,10-Dibromo-2-chloroanthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10-Dibromo-2-chloroanthracene is an organic compound that belongs to the family of anthracene derivatives. It is characterized by the presence of two bromine atoms and one chlorine atom substituted on the anthracene ring. This compound is notable for its unique photophysical properties and its applications in various scientific fields.
準備方法
The synthesis of 9,10-Dibromo-2-chloroanthracene typically involves the bromination and chlorination of anthracene. One common method is the bromination of anthracene at the 9 and 10 positions using bromine in carbon tetrachloride as a solvent. The reaction is carried out at room temperature, and the yield is generally high . Industrial production methods may involve similar bromination and chlorination processes, optimized for large-scale production.
化学反応の分析
9,10-Dibromo-2-chloroanthracene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Photophysical Reactions: It exhibits unique photophysical properties, such as electroluminescence, making it useful in light-emitting applications.
Common reagents used in these reactions include bromine, chlorine, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
9,10-Dibromo-2-chloroanthracene has several scientific research applications:
Organic Light Emitting Diodes (OLEDs): It is used in the development of blue-emitting materials for OLEDs.
Photon Upconversion: The compound is utilized in triplet–triplet annihilation photon upconversion systems, which are important for enhancing the efficiency of solar cells.
Fluorescent Probes: Its unique fluorescence properties make it suitable for use as a fluorescent probe in various biological and chemical assays.
作用機序
The mechanism of action of 9,10-Dibromo-2-chloroanthracene involves its interaction with light and other molecules. The compound’s photophysical properties are influenced by the presence of bromine and chlorine atoms, which affect its electronic structure. These interactions can lead to the emission of light, making it useful in electroluminescent applications .
類似化合物との比較
9,10-Dibromo-2-chloroanthracene can be compared with other anthracene derivatives, such as:
9,10-Dibromoanthracene: Similar in structure but lacks the chlorine atom, which affects its photophysical properties.
9,10-Dichloroanthracene: Contains two chlorine atoms instead of bromine, leading to different electronic and photophysical characteristics.
9,10-Diphenylanthracene: Substituted with phenyl groups, used in similar applications but with different efficiency and properties.
These comparisons highlight the unique properties of this compound, particularly its combination of bromine and chlorine substitutions, which contribute to its distinct photophysical behavior.
特性
分子式 |
C14H7Br2Cl |
|---|---|
分子量 |
370.46 g/mol |
IUPAC名 |
9,10-dibromo-2-chloroanthracene |
InChI |
InChI=1S/C14H7Br2Cl/c15-13-9-3-1-2-4-10(9)14(16)12-7-8(17)5-6-11(12)13/h1-7H |
InChIキー |
GIKMIDGGZGBJSQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C3C=CC(=CC3=C2Br)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















